(6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid
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Overview
Description
(6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid is a unique organic compound characterized by its hydroxy group and conjugated triene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid typically involves multi-step organic reactions. One common approach is the Wittig reaction, followed by selective hydrogenation and hydroxylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or alkane using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol or alkane.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
(6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a bioactive compound.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and conjugated triene system play crucial roles in its binding affinity and reactivity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid: A saturated fatty acid with similar chain length but lacking the hydroxy and triene functionalities.
8-hydroxyhexadecanoic acid: Similar hydroxy functionality but without the conjugated triene system.
Hexadeca-4,6,10-trienoic acid: Contains the triene system but lacks the hydroxy group.
Uniqueness
(6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid is unique due to its combination of a hydroxy group and a conjugated triene system, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its similar counterparts.
Properties
Molecular Formula |
C16H26O3 |
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Molecular Weight |
266.38 g/mol |
IUPAC Name |
(6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7?,9-6?,13-10+/t15-/m1/s1 |
InChI Key |
KBOVKDIBOBQLRS-LZXIKINSSA-N |
Isomeric SMILES |
CCCCCC=CC[C@H](/C=C/C=CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Origin of Product |
United States |
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